Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH

CAS No.: 1572725-72-4

Cat. No.: VC6019311

Molecular Formula: C46H45N3O7

Molecular Weight: 751.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1572725-72-4 |

|---|---|

| Molecular Formula | C46H45N3O7 |

| Molecular Weight | 751.88 |

| IUPAC Name | (4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C46H45N3O7/c1-30-41(43(52)53)49(45(2,3)56-30)42(51)39(47-44(54)55-29-38-36-25-15-13-23-34(36)35-24-14-16-26-37(35)38)27-28-40(50)48-46(31-17-7-4-8-18-31,32-19-9-5-10-20-32)33-21-11-6-12-22-33/h4-26,30,38-39,41H,27-29H2,1-3H3,(H,47,54)(H,48,50)(H,52,53)/t30-,39+,41+/m1/s1 |

| Standard InChI Key | JQTGZPUCAULNOC-QZNHJORUSA-N |

| SMILES | CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

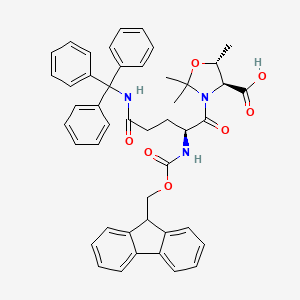

Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is a dipeptide composed of glutamine (Gln) and threonine (Thr) residues, modified with protective groups and a pseudoproline motif. The Fmoc group protects the α-amino group of glutamine during solid-phase peptide synthesis (SPPS), while the Trt group shields the side-chain amine of glutamine . The moiety replaces the Thr-Pro peptide bond with an oxazolidine ring, introducing conformational constraints that minimize secondary structure formation and improve synthesis efficiency .

The compound’s molecular structure is further defined by its stereochemistry. The pseudoproline modification adopts a (4S,5R) configuration, which ensures proper alignment during peptide elongation and reduces steric hindrance . This structural precision is critical for synthesizing peptides with high fidelity and minimal epimerization.

Physicochemical Characteristics

The compound exhibits a molecular weight of 751.88 g/mol and is soluble in dimethyl sulfoxide (DMSO), a solvent commonly used in peptide synthesis . Its solubility profile necessitates careful handling, as improper storage or repeated freeze-thaw cycles can compromise stability. Recommendations include storing the compound at -20°C for short-term use (up to one month) or -80°C for extended preservation (up to six months) .

Table 1: Key Physicochemical Properties of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 751.88 g/mol |

| Solubility | Soluble in DMSO |

| Storage Temperature | -20°C (short-term), -80°C (long-term) |

| CAS Number | 1572725-72-4 |

Applications in Peptide Synthesis

Role of Protective Groups

The Fmoc and Trt groups play pivotal roles in SPPS. The Fmoc group is selectively removed under mild basic conditions (e.g., piperidine), allowing sequential addition of amino acids without disturbing side-chain protections . The Trt group, stable under Fmoc deprotection conditions, prevents undesired side reactions at glutamine’s side-chain amine until final cleavage using trifluoroacetic acid (TFA) . This orthogonal protection strategy ensures high yields and purity in complex peptide assemblies.

Pseudoproline-Mediated Synthesis Enhancement

The modification addresses a common challenge in SPPS: the aggregation of growing peptide chains, particularly in sequences prone to β-sheet formation. By introducing a rigid oxazolidine ring, this motif disrupts interchain hydrogen bonding, thereby improving solubility and reducing synthesis failures . Studies demonstrate that pseudoprolines can increase coupling efficiency by up to 40% in difficult sequences, enabling the production of longer peptides with reduced truncation products .

Contributions to Drug Development

Enhancing Peptide Stability

The structural features of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH contribute to the development of therapeutic peptides with enhanced metabolic stability. The Trt group mitigates oxidation and enzymatic degradation of glutamine residues, while the pseudoproline modification reduces conformational flexibility, thereby limiting protease recognition . These attributes are particularly valuable in oral peptide formulations, where stability in the gastrointestinal tract is critical.

Bioavailability Optimization

Peptides incorporating this compound exhibit improved membrane permeability due to the pseudoproline-induced conformational constraints. This modification mimics proline’s effects on peptide backbone rigidity, facilitating passive diffusion across cellular barriers . Preclinical studies have shown that pseudoproline-containing peptides achieve 2–3-fold higher bioavailability compared to their linear counterparts, making them promising candidates for systemic delivery .

Bioconjugation and Protein Engineering

Site-Specific Bioconjugation

The compound’s reactive groups enable site-specific conjugation of peptides to antibodies, fluorescent dyes, or drug molecules. For example, the Fmoc-deprotected amine can be functionalized with N-hydroxysuccinimide (NHS) esters, while the Trt-protected glutamine allows orthogonal modification post-synthesis . This versatility supports the development of antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios, enhancing therapeutic efficacy and reducing off-target effects .

Protein Functionalization

In protein engineering, Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is utilized to introduce non-natural amino acids or post-translational modifications. The pseudoproline motif facilitates the incorporation of phosphorylated or glycosylated residues by preventing steric clashes during synthesis . Engineered proteins produced using this approach have applications in diagnostic assays, where modified epitopes improve antibody binding specificity .

Neuroscience Research Applications

Neuropeptide Synthesis

The compound is instrumental in synthesizing neuropeptides such as substance P and neuropeptide Y, which are prone to aggregation due to their hydrophobic sequences . By incorporating pseudoprolines, researchers have achieved efficient synthesis of these peptides, enabling studies on their receptor interactions and signaling pathways.

Implications for Neurological Disorders

Pseudoproline-modified neuropeptides exhibit enhanced stability in cerebrospinal fluid, making them valuable tools for investigating neurodegenerative diseases. For instance, amyloid-β peptides synthesized with this compound show reduced fibril formation, providing insights into Alzheimer’s disease mechanisms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume